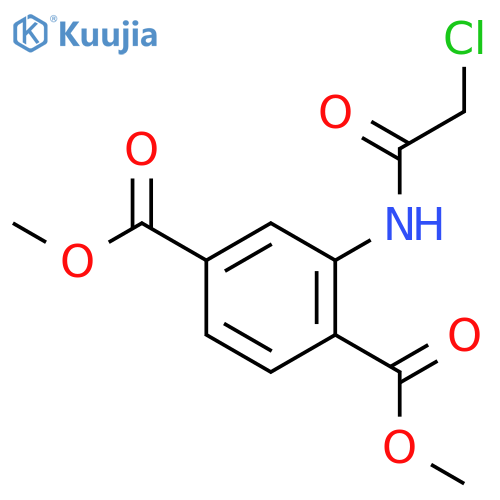Cas no 325763-68-6 (1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate)

325763-68-6 structure
商品名:1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate
CAS番号:325763-68-6
MF:C12H12ClNO5
メガワット:285.680382728577
MDL:MFCD02342053
CID:301512
PubChem ID:329819274
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- Dimethyl 2-(2-chloroacetamido)terephthalate
- 1,4-Benzenedicarboxylicacid, 2-[(2-chloroacetyl)amino]-, 1,4-dimethyl ester
- dimethyl 2-[(2-chloroacetyl)amino]benzene-1,4-dicarboxylate
- Dimethyl 2-[(chloroacetyl)amino]terephthalate
- F9995-0286
- 1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate
- DTXSID00366451
- NS-04741
- AKOS000305611
- VU0549333-1
- Dimethyl 2-[(chloroacetyl)amino]terephthalate, AldrichCPR
- Z56775312
- Dimethyl2-[(chloroacetyl)amino]terephthalate
- MFCD02342053
- EN300-01639
- 325763-68-6
- dimethyl 2-[(chloroacetyl)amino]benzene-1,4-dicarboxylate
- BBL013916
- AKOS B015656
- ALBB-002290
- STK411182
-
- MDL: MFCD02342053
- インチ: InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15)
- InChIKey: MCJXWDAWSRTYBH-UHFFFAOYSA-N
- ほほえんだ: COC(C1=CC(NC(CCl)=O)=C(C(OC)=O)C=C1)=O
計算された属性
- せいみつぶんしりょう: 285.04000
- どういたいしつりょう: 285.0404002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 81.7Ų
じっけんとくせい
- 密度みつど: 1.362
- ふってん: 477.3°C at 760 mmHg
- フラッシュポイント: 242.5°C
- 屈折率: 1.571
- PSA: 81.70000
- LogP: 1.51010
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 22
-
危険物標識:

- 危険レベル:IRRITANT
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| OTAVAchemicals | 1113741-50MG |
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |
325763-68-6 | 95% | 50MG |
$58 | 2023-07-06 | |
| Life Chemicals | F9995-0286-5g |
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |
325763-68-6 | 95% | 5g |
$375.0 | 2023-09-05 | |
| TRC | D484580-1g |
Dimethyl 2-(2-Chloroacetamido)terephthalate |
325763-68-6 | 1g |
$ 185.00 | 2022-06-05 | ||
| TRC | D484580-500mg |
Dimethyl 2-(2-Chloroacetamido)terephthalate |
325763-68-6 | 500mg |
$ 115.00 | 2022-06-05 | ||
| Chemenu | CM114034-10g |
dimethyl 2-[(chloroacetyl)amino]terephthalate |
325763-68-6 | 95% | 10g |
$336 | 2021-06-17 | |
| Enamine | EN300-01639-0.25g |
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |
325763-68-6 | 95% | 0.25g |
$48.0 | 2023-07-05 | |
| Enamine | EN300-01639-2.5g |
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |
325763-68-6 | 95% | 2.5g |
$252.0 | 2023-07-05 | |
| OTAVAchemicals | 1113741-100MG |
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |
325763-68-6 | 95% | 100MG |
$104 | 2023-07-06 | |
| 1PlusChem | 1P00BZL2-1g |
AKOS B015656 |
325763-68-6 | 95% | 1g |
$101.00 | 2025-02-25 | |
| Aaron | AR00BZTE-1g |
AKOS B015656 |
325763-68-6 | 95% | 1g |
$201.00 | 2025-01-24 |
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate 関連文献
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
325763-68-6 (1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate) 関連製品
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:325763-68-6)1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate

清らかである:99%
はかる:5g
価格 ($):243.0